molecular formula C18H11Cl2F2NO3 B6080726 5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide

5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide

Número de catálogo B6080726
Peso molecular: 398.2 g/mol
Clave InChI: CNIQPTLWLUTLNP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the development and survival of B-cells. Dysregulation of BCR signaling has been implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mecanismo De Acción

BTK is a cytoplasmic tyrosine kinase that plays a critical role in BCR signaling. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2) and Bruton's tyrosine kinase (BLNK). This leads to the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote cell survival and proliferation. 5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide inhibits BTK activity by binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation of downstream targets and downstream signaling.
Biochemical and physiological effects:
This compound has been shown to inhibit BTK activity in both normal and malignant B-cells. Inhibition of BTK leads to decreased activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for B-cell survival and proliferation. This results in decreased proliferation and survival of B-cells and ultimately leads to tumor regression in preclinical models of B-cell malignancies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide is its specificity for BTK, which reduces the potential for off-target effects. This compound has also been shown to have synergistic effects with other anti-cancer agents, which may enhance its therapeutic potential. However, one limitation of this compound is its potential for resistance, which may arise due to mutations in the BTK gene or activation of alternative signaling pathways.

Direcciones Futuras

For research on 5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide include further preclinical studies to elucidate its mechanism of action and potential for resistance, as well as clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. Combination therapies with other anti-cancer agents may also be explored to enhance its therapeutic potential.

Métodos De Síntesis

The synthesis of 5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide involves several steps, including the preparation of the key intermediate 2-(difluoromethoxy)phenylboronic acid, which is then coupled with 5-(2,3-dichlorophenyl)-2-furoic acid to yield the desired product. The synthesis of this compound has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Aplicaciones Científicas De Investigación

5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including CLL, MCL, and DLBCL. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies in mouse models of CLL and MCL have demonstrated that this compound reduces tumor burden and prolongs survival. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide.

Propiedades

IUPAC Name

5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F2NO3/c19-11-5-3-4-10(16(11)20)13-8-9-15(25-13)17(24)23-12-6-1-2-7-14(12)26-18(21)22/h1-9,18H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIQPTLWLUTLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.